6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968219
InChI: InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2
SMILES:
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07 g/mol

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

CAS No.:

Cat. No.: VC15968219

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine -

Specification

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
IUPAC Name 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine
Standard InChI InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2
Standard InChI Key IMVUFEAITFPBOU-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C(N=C(C=C21)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Substituent Configuration

The compound’s scaffold consists of a 2,7-naphthyridine ring system, where positions 6 and 8 are substituted with chlorine atoms. The tetrahydro designation indicates partial saturation of the bicyclic structure, specifically at the 1,2,3,4 positions, resulting in a fused six-membered ring with two nitrogen atoms . The chlorine atoms introduce electronic effects that influence reactivity, such as enhanced electrophilicity at the adjacent carbon centers.

The molecular structure is confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry. For instance, the parent compound 1,2,3,4-tetrahydro-2,7-naphthyridine (lacking chlorine substituents) has a molecular weight of 134.18 g/mol , while the dichloro derivative’s mass spectrometric analysis aligns with its molecular formula .

Molecular Formula and Weight

The molecular formula C8H8Cl2N2\text{C}_8\text{H}_8\text{Cl}_2\text{N}_2 corresponds to a monoisotopic mass of 202.0043 g/mol . The presence of two chlorine atoms contributes significantly to its molecular weight (203.07 g/mol) and polarity, impacting solubility and crystallization behavior.

Synthesis and Manufacturing

Cobalt-Catalyzed Alkylation

A pivotal synthetic route involves cobalt-catalyzed cross-coupling reactions. For example, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine reacts with alkylmagnesium reagents in the presence of 5% CoCl2\text{CoCl}_2 in tetrahydrofuran (THF), yielding monoalkylated derivatives in high yields (e.g., 80–98%) . This method is advantageous for introducing diverse alkyl groups while maintaining regioselectivity.

Amination Reactions

Reactions with cyclic amines, such as pyrrolidine or piperidine, facilitate chlorine substitution at the 1 and 3 positions. For instance, treating 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with azepane in ethanol produces 1-amino-3-chloro derivatives . These reactions often proceed via intermediate species, such as 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one, which rearrange under prolonged heating .

Industrial Scale-Up Considerations

Large-scale synthesis requires optimization of catalytic systems and reaction conditions. Cobalt catalysts offer cost-effectiveness compared to noble metals, but challenges remain in minimizing byproducts and ensuring reproducibility .

Chemical Reactivity

Substitution Reactions

The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic substitution. For example, reactions with amines or alkoxy groups yield derivatives with modified electronic and steric profiles . The selectivity of these reactions depends on the steric environment and the leaving group’s mobility.

Rearrangement Pathways

Heating intermediates like 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one induces rearrangement to form 1-amino-3-oxo derivatives . These transformations highlight the compound’s propensity for ring-opening and reclosure under thermal stress.

Stability Under Various Conditions

The compound exhibits stability in anhydrous organic solvents but hydrolyzes slowly in aqueous acidic or basic conditions. Storage recommendations include inert atmospheres and low temperatures to prevent decomposition .

Physicochemical Properties

PropertyValueSource
Boiling Point324.7 \pm 42.0 \, ^\circ\text{C}
Density1.359±0.06g/cm31.359 \pm 0.06 \, \text{g/cm}^3
pKa6.01±0.206.01 \pm 0.20
Molecular Weight203.07 g/mol
Flash Point101.7 \pm 24.6 \, ^\circ\text{C}

The compound’s moderate pKa suggests weak basicity, likely due to the nitrogen atoms in the naphthyridine ring . Its low solubility in water necessitates polar aprotic solvents for most reactions.

Derivatives and Analogues

Alkylated Derivatives

Cobalt-catalyzed alkylation produces derivatives such as 1-phenethyl-2,7-naphthyridine (82% yield) and 1-methyl-2,7-naphthyridine (98% yield) . These compounds retain the core structure while introducing functional groups for further modification.

Aminated Derivatives

Amination with azepane or 2-aminoethanol yields hydroxylated or alkoxylated products, which are intermediates for pharmaceuticals or agrochemicals .

Comparative Reactivity

Compared to non-chlorinated analogues, the dichloro derivative exhibits heightened electrophilicity, enabling faster substitution reactions. For example, its reaction with Grignard reagents proceeds at room temperature, whereas non-halogenated naphthyridines require higher temperatures .

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